2-(bromomethyl)Piperazine
Description
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 804425-48-7 | |
| SMILES Notation | BrCC1NCCNC1 | |
| InChI Key | JMXRJFNILDSRET-UHFFFAOYSA-N | |
| Exact Mass | 178.01056 Da | |
| XLogP3 | 0 |
The compound’s planar structure and electron-deficient bromine atom render it susceptible to nucleophilic substitution reactions, a property exploited in synthetic chemistry. Its rotatable bond count of 1 (associated with the bromomethyl group) underscores its conformational flexibility.
Historical Development and Discovery
The first documented synthesis of this compound remains unclear in publicly available literature. However, its inclusion in the PubChem database (CID 45099730) dates to March 30, 2010, suggesting its emergence as a commercially relevant compound in the early 21st century. Recent advancements in piperazine chemistry, such as the one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones, have highlighted its utility as a precursor for generating fused heterocyclic systems. For example, this compound derivatives participate in N-alkylation and ring-closing reactions to form pharmacologically relevant scaffolds.
While no single seminal publication is attributed to its discovery, its proliferation in synthetic protocols since the 2010s aligns with broader trends in diversifying piperazine-based drug candidates. Modifications to its structure, such as introducing bromine at the methyl position, enhance its reactivity in cross-coupling reactions, a feature leveraged in modern organocatalysis.
Position in Piperazine Derivative Taxonomy
Piperazine derivatives are classified based on substitution patterns: alkyl , aryl , and heterocyclic . This compound falls into the alkyl-substituted category, distinguished by its brominated methyl group. This contrasts with aryl derivatives like 1-(4-bromophenyl)piperazine (CAS 66698-28-0), which feature aromatic substituents, and polybrominated analogs such as 1,4-bis(2-bromoethyl)piperazine (CAS 90942-23-7), which contain multiple bromine atoms.
Comparative Analysis of Piperazine Derivatives:
The bromomethyl group in this compound provides a strategic handle for further functionalization, enabling chemists to append fluorophores, pharmacophores, or polymerizable units. Its taxonomic position as a monosubstituted alkyl derivative makes it a foundational building block for synthesizing more complex piperazine-based architectures, such as spirocyclic compounds and macrocycles.
Propriétés
Formule moléculaire |
C5H11BrN2 |
|---|---|
Poids moléculaire |
179.06 g/mol |
Nom IUPAC |
2-(bromomethyl)piperazine |
InChI |
InChI=1S/C5H11BrN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2 |
Clé InChI |
JMXRJFNILDSRET-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)CBr |
Origine du produit |
United States |
Méthodes De Préparation
Hydroxymethylation of Piperazine
Piperazine reacts with formaldehyde under basic conditions to form 2-(hydroxymethyl)piperazine:
Procedure :
Bromination of Hydroxymethyl Intermediate
The hydroxyl group is replaced with bromine using PBr₃ or HBr:
Procedure :
- Reaction : 2-(Hydroxymethyl)piperazine (1.0 equiv) is treated with PBr₃ (1.2 equiv) in dry DCM at 0°C.
- Stirring : The mixture warms to 25°C and stirs for 4 hours.
- Workup : Quenched with ice water, extracted with DCM, and dried.
- Purification : Distillation under reduced pressure yields 2-(bromomethyl)piperazine (yield: 80–85%).
Comparative Bromination Reagents :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PBr₃ | DCM | 25 | 80–85 |
| HBr (gas) | Ether | 0–5 | 60–65 |
| NBS, PPh₃ | Acetonitrile | 25 | 70–75 |
Reductive Amination of Glyoxal Derivatives
A less common but efficient route involves reductive amination of glyoxal with bromomethylamine:
Procedure :
- Condensation : Glyoxal (1.0 equiv) reacts with bromomethylamine hydrochloride (1.1 equiv) in methanol at 50°C for 8 hours.
- Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture stirs for 12 hours.
- Isolation : The product is extracted with ethyl acetate and purified via crystallization (yield: 60–65%).
Limitations :
- Requires strict anhydrous conditions to prevent imine hydrolysis.
- Lower yields compared to alkylation methods.
Enzymatic and Catalytic Approaches
Emerging methods leverage biocatalysts or transition-metal catalysis for greener synthesis:
- Biocatalytic Alkylation : Immobilized transaminases mediate the reaction between piperazine and bromoacetaldehyde under mild conditions (pH 7.5, 30°C), achieving 50–55% yield.
- Palladium-Catalyzed Coupling : Piperazine reacts with bromomethylzinc bromide in the presence of Pd(PPh₃)₄, yielding 70–75% product.
Industrial-Scale Considerations
For bulk production, phase-transfer catalysis (PTC) enhances reaction efficiency:
Procedure :
- Reaction : Piperazine, dibromomethane (1.2 equiv), and tetrabutylammonium bromide (0.1 equiv) are stirred in H₂O/DCM at 60°C for 24 hours.
- Isolation : The organic layer is concentrated, and the residue distilled (yield: 68–72%).
Advantages :
- Water tolerance simplifies workup.
- TBAB accelerates nucleophilic substitution.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(bromométhyl)pipérazine subit diverses réactions chimiques, notamment:
Substitution nucléophile: Le groupe bromométhyle peut être remplacé par d'autres nucléophiles, tels que les amines, les thiols ou les alcoolates.
Oxydation: Le composé peut être oxydé pour former des dérivés de la pipérazine correspondants avec différents groupes fonctionnels.
Réduction: Les réactions de réduction peuvent convertir le groupe bromométhyle en groupe méthyle.
Réactifs et conditions courants
Substitution nucléophile: Les réactifs courants comprennent l'azoture de sodium, le thiocyanate de potassium et le méthylate de sodium. Les réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en milieu acide.
Réduction: L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) peut être utilisée.
Principaux produits formés
Substitution nucléophile: Les produits comprennent l'azidométhylpipérazine, la thiocyanatométhylpipérazine et la méthoxyméthylpipérazine.
Oxydation: Les produits comprennent des dérivés de la pipérazine avec des groupes hydroxyle ou carbonyle.
Réduction: Le principal produit est la méthylpipérazine.
Applications De Recherche Scientifique
Mécanisme d'action
Le mécanisme d'action de la 2-(bromométhyl)pipérazine dépend de son application. En chimie médicinale, elle agit souvent comme un précurseur des principes actifs pharmaceutiques. Le groupe bromométhyle peut être modifié pour introduire divers groupes fonctionnels, ce qui améliore l'activité biologique des composés résultants. Les cibles moléculaires et les voies impliquées varient en fonction du dérivé spécifique synthétisé.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)piperazine depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The bromomethyl group can be modified to introduce various functional groups, enhancing the biological activity of the resulting compounds. The molecular targets and pathways involved vary depending on the specific derivative synthesized.
Comparaison Avec Des Composés Similaires
Substituent Position Effects
The position of substituents on the piperazine ring significantly influences biological activity and chemical reactivity. For example:
- Dopamine Receptor Affinity : In dopamine D2/D3 receptor ligands, substituents at the 2-position of the piperazine-attached benzene ring (e.g., methoxy or fluoroethoxy groups) enhance D2 receptor selectivity by 60-fold compared to D3, whereas 4-position substitution reduces affinity . This highlights the critical role of the 2-position in optimizing receptor interactions.
- Protease Inhibition : In papain-like protease (PLpro) inhibitors, 4-methylpiperazine derivatives exhibit superior activity (IC₅₀ < 0.015 μM) compared to 2- or 3-methylpiperazine analogues, which show reduced potency . This contrasts with dopamine receptor ligands, underscoring target-specific positional preferences.
Key Insight : 2-(Bromomethyl)piperazine’s bromine at the 2-position may favor reactions or binding interactions requiring steric accessibility, distinguishing it from 3- or 4-substituted analogues .
Structural Rigidity and Binding Selectivity
Structural modifications, such as bridged piperazines , enhance binding selectivity. For instance:
- Dopamine Transporter (DAT) Affinity: Bridged analogues like N-methyl-3,8-diaza[3.2.1]bicyclooctane (compound 7) achieve high DAT affinity (IC₅₀ = 8.0 nM) and 88-fold selectivity over serotonin transporters (SERT) .
Comparison : While rigid bridged piperazines optimize target engagement, this compound’s linear structure allows broader functionalization, useful in modular drug design .
Reactivity and Metabolic Pathways
The piperazine ring is a common site for oxidative transformations. For example:
- Environmental Degradation: Fluoroquinolones with piperazine moieties undergo MnO₂-mediated oxidation at the piperazine ring, leading to dealkylation and hydroxylation . Similarly, this compound may experience bromine displacement or ring oxidation, influencing its environmental persistence or metabolic fate.
- Synthetic Utility : The bromine in this compound facilitates nucleophilic substitutions, as seen in the synthesis of isoindoline-dione derivatives via reactions with amines . This contrasts with hydroxylated piperazines (e.g., HEHPP), which prioritize hydrogen bonding over electrophilic reactivity .
Key Difference : Bromine’s electronegativity and leaving-group ability make this compound more reactive than hydroxylated or methylated analogues.
Tables
Activité Biologique
2-(Bromomethyl)piperazine is a substituted piperazine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a bromomethyl group attached to the piperazine ring, which can be modified to enhance its biological activity. The synthesis of this compound typically involves the bromination of piperazine derivatives, allowing for further functionalization that can lead to a variety of biologically active compounds.
Biological Activities
The biological activities of this compound and its derivatives are extensive, encompassing:
- Anticancer Activity : Research indicates that piperazine derivatives can exhibit significant anticancer properties. For instance, compounds derived from piperazine have shown activity against various cancer cell lines, including K562 (leukemia) and T47D (breast cancer) cells. A notable compound demonstrated an IC50 value of 1.42 µM against T47D cells, indicating potential as an antineoplastic agent .
- Antimicrobial Properties : Certain derivatives have displayed promising antimicrobial activity. For example, several synthesized compounds exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 μM, outperforming standard antibiotics like ciprofloxacin .
- Analgesic Effects : Some studies have identified piperazine derivatives as effective analgesics. One derivative was shown to block T-type calcium channels with an IC50 of approximately 4 µM, providing relief in models of inflammatory pain .
- Antidepressant Activity : Piperazine compounds are also being explored for their antidepressant effects. The structural modifications in these compounds can influence their interaction with neurotransmitter systems, potentially leading to enhanced mood-regulating properties .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of different substituents on the piperazine ring significantly affects the compound's biological profile. For example, variations in the aromatic groups attached to the piperazine can alter anticancer efficacy and selectivity against specific cell lines .
- Linker Variations : The choice of linker between the piperazine and other pharmacophores can impact potency. Compounds with direct attachments to bioactive scaffolds often exhibit greater activity compared to those with longer linkers .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Anticancer Study : A series of novel piperazine derivatives were synthesized and evaluated against various cancer cell lines. One compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 1.02 µM, suggesting potential for development as a chemotherapeutic agent .
- Anti-inflammatory Research : In a study focusing on anti-inflammatory properties, several piperazine derivatives were found to inhibit pro-inflammatory cytokines effectively, showcasing their potential in treating inflammatory diseases .
- Pain Management : A derivative targeting calcium channels provided significant analgesic effects in animal models, highlighting its therapeutic potential for chronic pain management .
Q & A
Basic: What synthetic methodologies are most effective for introducing bromomethyl groups onto piperazine, and how do reaction conditions influence yield?
The synthesis of 2-(bromomethyl)piperazine derivatives typically involves bromination or nucleophilic substitution. For example, bromination of piperazine precursors (e.g., methylpiperazine) using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions can yield bromomethyl-substituted products . Reaction optimization factors include solvent polarity (e.g., dichloromethane vs. water), temperature (reflux vs. room temperature), and stoichiometry of brominating agents. Evidence from piperazine dihydrochloride-mediated reactions highlights the use of phase-transfer catalysts like tributylbenzyl ammonium chloride to enhance reactivity in biphasic systems . Yield improvements (60–85%) are achievable by adjusting reaction time (e.g., 10–24 hours) and purification methods (flash chromatography or crystallization) .
Advanced: How does the bromomethyl substituent alter the reactivity of piperazine in nucleophilic substitutions compared to chloro or hydroxyl groups?
The bromomethyl group acts as a superior leaving group due to the weaker C-Br bond (bond dissociation energy ~276 kJ/mol) compared to C-Cl (~339 kJ/mol) or C-OH (~385 kJ/mol). This enhances electrophilicity, facilitating nucleophilic attack in SN2 reactions. For instance, in coupling reactions with amines or thiols, this compound exhibits faster kinetics (rate constants ~10⁻³–10⁻² M⁻¹s⁻¹) than chloro analogs . However, competing elimination pathways (e.g., dehydrohalogenation) may occur under basic conditions, requiring pH control (pH 7–9) to suppress byproducts . Computational studies (DFT) suggest steric hindrance from the piperazine ring reduces transition-state strain, favoring substitution over elimination .
Basic: Which analytical techniques are critical for characterizing this compound and verifying purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 3.5–4.0 ppm for CH₂Br; δ 2.5–3.0 ppm for piperazine protons) and ¹³C NMR (δ 30–35 ppm for C-Br) confirm substitution patterns .
- Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peaks (m/z ~193 for [M+H]⁺) and fragmentation patterns distinguish regioisomers .
- Infrared Spectroscopy (FT-IR) : C-Br stretches (~550–600 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) .
Advanced: How do structural modifications like bromomethyl substitution impact piperazine’s biological activity and metabolic stability?
Bromomethyl groups enhance lipophilicity (logP increase by ~0.5–1.0), improving membrane permeability in drug candidates. However, metabolic stability may decrease due to cytochrome P450-mediated oxidation of the CH₂Br moiety . Comparative studies show bromomethyl-piperazine derivatives exhibit 2–3× higher affinity for serotonin (5-HT₇) and dopamine transporters (DAT) than unsubstituted analogs, likely due to enhanced van der Waals interactions with hydrophobic binding pockets . In vitro microsomal assays indicate moderate stability (t₁/₂ ~30–60 min), suggesting the need for prodrug strategies or fluorinated analogs to mitigate rapid clearance .
Basic: What purification challenges arise in synthesizing this compound, and how are they addressed?
Common challenges include:
- Byproduct Formation : Elimination products (e.g., piperazine alkenes) during bromination. Mitigation involves low-temperature reactions (0–5°C) and neutral pH .
- Hydroscopicity : Piperazine derivatives often absorb moisture, complicating crystallization. Anhydrous Na₂SO₄ or MgSO₄ drying and vacuum distillation improve yield .
- Co-Elution in Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC resolves co-eluting impurities .
Advanced: How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict SN2 vs. SN1 pathways. For example, nucleophilic attack at the bromomethyl carbon is favored (ΔG‡ ~25–30 kcal/mol) over ring nitrogen alkylation due to lower steric strain . Molecular docking (AutoDock Vina) evaluates binding poses in drug-receptor complexes, identifying optimal substitution sites for affinity . Machine learning tools (e.g., Pistachio) prioritize synthetic routes with >80% accuracy by training on reaction databases .
Basic: What role does this compound play in synthesizing pharmacophores for CNS-targeting drugs?
As a versatile alkylating agent, it introduces piperazine moieties into dopamine and serotonin transporter inhibitors (e.g., GBR 12909 analogs). The bromomethyl group enables covalent linkage to aryl or heteroaryl scaffolds, enhancing rigidity and receptor complementarity . Case studies show 2–5× potency improvements in DAT inhibitors compared to non-brominated analogs .
Advanced: How do contradictory kinetic data on piperazine derivatives in CO₂ capture systems inform reaction mechanism debates?
Conflicting reports on carbamate formation rates (k = 10³–10⁴ M⁻¹s⁻¹) arise from differences in pH (8–12), CO₂ loading (0.2–0.6 mol/mol), and measurement techniques (stopped-flow vs. NMR) . Unified models incorporating zwitterion deprotonation (k₁ = 1.5×10³ s⁻¹) and direct amine-CO₂ reactions (k₂ = 2.4×10⁴ M⁻¹s⁻¹) resolve discrepancies, showing pH-dependent dominance of pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
